molecular formula C13H13N5O2 B2498768 N-(5-oxopyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1351644-97-7

N-(5-oxopyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2498768
CAS No.: 1351644-97-7
M. Wt: 271.28
InChI Key: MDAKGCJDTNIJNO-UHFFFAOYSA-N
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Description

N-(5-oxopyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a pyrrolidinone ring, a phenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxopyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the phenyl group and the triazole ring. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and the use of catalysts, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxopyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds.

Scientific Research Applications

N-(5-oxopyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein binding.

    Medicine: It has potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-oxopyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to changes in cellular processes, ultimately resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide
  • 5-[N-(N,N-dimethylaminopropyl-1-amino)]benzimidazo[1,2-a]quinoline-6-carbonitrile
  • N-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Uniqueness

N-(5-oxopyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold for drug development.

Biological Activity

N-(5-oxopyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The process can be summarized as follows:

  • Preparation of Pyrrolidinone Ring : The initial step involves creating the pyrrolidinone structure.
  • Introduction of the Phenyl Group : This is followed by the incorporation of the phenyl moiety.
  • Formation of the Triazole Ring : The final step involves the cyclization to form the triazole ring.

Common reagents include various catalysts and solvents optimized for yield and purity. The compound has a molecular formula of C₁₃H₁₃N₅O and a molecular weight of 271.27 g/mol .

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives against multidrug-resistant pathogens.

Key Findings:

  • Gram-positive Bacteria : The compound exhibits significant antimicrobial activity against strains such as Staphylococcus aureus and Clostridioides difficile.
  • Resistance Mechanisms : Its effectiveness against resistant strains suggests potential mechanisms involving disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Table 1: Antimicrobial Activity Against Key Pathogens

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Acinetobacter baumannii>64No activity
Klebsiella pneumoniae>64No activity
Clostridioides difficile16High

2.2 Anticancer Activity

The anticancer properties of this compound have been evaluated using various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Key Findings:

  • Cytotoxicity : At a concentration of 100 µM, this compound reduced cell viability significantly compared to controls.

Table 2: Anticancer Activity in A549 Cells

CompoundViability (%)p-value
Control (Cisplatin)30<0.0001
N-(5-Oxopyrrolidin-3-yl)-triazole24.5<0.0001
Other derivatives with substitutionsVaries (59.5 - 87.4)Varies

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical for its anticancer efficacy .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It can also modulate receptor functions that are vital for signal transduction pathways in cancer cells.

These interactions lead to alterations in cellular processes that promote either antimicrobial or anticancer effects .

4. Case Studies

Several case studies have explored the efficacy of N-(5-oxopyrrolidin-3-y)-triazole derivatives:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives with specific substitutions exhibited enhanced activity against resistant strains of Staphylococcus aureus, indicating the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Potential

In another investigation, compounds derived from this scaffold were tested against A549 cells, revealing that certain modifications significantly increased cytotoxicity compared to standard treatments like cisplatin .

Properties

IUPAC Name

N-(5-oxopyrrolidin-3-yl)-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c19-12-6-9(7-14-12)16-13(20)11-8-15-18(17-11)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAKGCJDTNIJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)C2=NN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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